3-Hydroxy-3-(trifluoromethyl)indolin-2-one

Catalog No.
S3089480
CAS No.
98294-08-7
M.F
C9H6F3NO2
M. Wt
217.147
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-(trifluoromethyl)indolin-2-one

CAS Number

98294-08-7

Product Name

3-Hydroxy-3-(trifluoromethyl)indolin-2-one

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one

Molecular Formula

C9H6F3NO2

Molecular Weight

217.147

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14)

InChI Key

GDDKVRXIZHLJJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O

solubility

not available

Anticancer and Antimicrobial Activities

Specific Scientific Field: This application falls under the field of Pharmacology and Medicinal Chemistry.

Summary of the Application: 3-Hydroxy-3-(trifluoromethyl)indolin-2-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity and antibacterial activity . These compounds have shown potential as anticancer and antimicrobial agents .

Methods of Application or Experimental Procedures: The compounds were synthesized from N-substituted isatins . The active compounds were screened against nuclear xenobiotic receptor CAR (PDB ID: 1XLS), PIM1 kinase (PDB ID: 2O65), and CDK2 kinase (PDB ID: 3QHR) using in silico molecular docking studies .

Results or Outcomes: In addition to its potential anticancer activity, 5-bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one also showed specific antibacterial activity against S. aureus .

Synthesis of Biologically Active Compounds

Specific Scientific Field: This application falls under the field of Organic Chemistry and Medicinal Chemistry.

Summary of the Application: 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions . These compounds are sources of natural products and biologically active compounds .

Methods of Application or Experimental Procedures: The compounds were synthesized via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .

Results or Outcomes: The synthesized compounds yielded 2-(3-hydroxy-2-oxoindolin-3-yl)acetic acids, which are sources of natural products and biologically active compounds .

Antiviral and Anti-inflammatory Activities

Summary of the Application: 3-substituted 3-hydroxyoxindole is a promising scaffold for drug discovery with a broad spectrum of biological activities including antiviral and anti-inflammatory .

Methods of Application or Experimental Procedures: The compounds were synthesized from N-substituted isatins . The active compounds were screened against various targets using in silico molecular docking studies .

Results or Outcomes: The synthesized compounds showed potential antiviral and anti-inflammatory activities .

Anti-Inflammatory Activity

Summary of the Application: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity .

Methods of Application or Experimental Procedures: The compounds were synthesized and their anti-inflammatory activity was evaluated by inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

Results or Outcomes: 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity .

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a heterocyclic compound derived from isatin, characterized by the presence of a trifluoromethyl group at the 3-position of the indolin-2-one structure. This compound belongs to the class of indolines, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in drug design and development.

, including:

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
  • Reduction: The carbonyl group can be reduced to yield the corresponding alcohol.
  • Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The products formed from these reactions can lead to various substituted indolin-2-one derivatives, which may exhibit different biological activities depending on their substituents .

The biological activity of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one has been extensively studied. It exhibits:

  • Anticancer Activity: The compound has shown cytotoxic effects against various cancer cell lines, including SKOV3 (ovarian cancer), B16F10 (melanoma), PC3 (prostate cancer), and THP1 (leukemia) cells .
  • Antibacterial Activity: It has demonstrated specific antibacterial activity against Staphylococcus aureus, indicating potential use as an antimicrobial agent .

The incorporation of fluorine atoms into drug candidates often enhances their pharmacokinetic properties, making this compound particularly valuable in therapeutic applications.

The synthesis of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of N-substituted isatins with trifluoromethylating agents. A common method employs trifluoromethyl iodide (CF3I) in the presence of potassium carbonate under reflux conditions. This synthetic route allows for high yields and selectivity, making it suitable for both laboratory and potential industrial applications .

Research indicates that 3-Hydroxy-3-(trifluoromethyl)indolin-2-one interacts with various biomolecules, potentially altering gene expression and enzyme activity. These interactions are crucial for its biological effects, particularly its anticancer activity. Understanding these interactions can help elucidate the compound's mechanisms of action and guide further drug development efforts .

Several compounds share structural similarities with 3-Hydroxy-3-(trifluoromethyl)indolin-2-one:

Compound NameStructural FeaturesUnique Characteristics
3-Hydroxy-3-methylindolin-2-oneMethyl group at the 3-positionLacks the trifluoromethyl group's enhanced properties
3-Hydroxy-3-phenylindolin-2-onePhenyl group at the 3-positionDifferent lipophilicity and biological activity
3-Hydroxy-3-ethylindolin-2-oneEthyl group at the 3-positionVaries in metabolic stability compared to trifluoromethyl derivative

The presence of the trifluoromethyl group in 3-Hydroxy-3-(trifluoromethyl)indolin-2-one imparts unique chemical and biological properties that are not observed in its analogs, such as increased lipophilicity and improved metabolic stability. These characteristics enhance its potential as a therapeutic agent compared to similar compounds .

The chemistry of 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives traces its origins to late 19th-century investigations into indoline-2-one systems. Early work by von Baeyer on oxyphenisatin (3,3-bis(4-hydroxyphenyl)indolin-2-one) laid foundational synthetic strategies, though the introduction of trifluoromethyl groups remained challenging until nucleophilic trifluoromethylation methods emerged. A pivotal advancement occurred in 2008 with Bastos et al.'s demonstration of (trifluoromethyl)trimethylsilane (Me~3~SiCF~3~)-mediated trifluoromethylation of isatins, yielding 3-hydroxy-3-(trifluoromethyl)indolin-2-one precursors.

The field accelerated post-2010 with the recognition of fluorine's role in enhancing pharmacokinetic properties. Olah's 2014 development of superelectrophilic activation using triflic acid enabled efficient Friedel-Crafts alkylations at the indolinone C3 position, while Chavakula's 2022 catalyst-free arylation in PEG-400 provided sustainable routes to 3-aryl analogs. Current synthetic outputs exceed 50 derivatives annually, with molecular weights ranging 200-350 g/mol and logP values optimized for blood-brain barrier penetration.

Significance in Heterocyclic and Fluorine Chemistry

The compound exemplifies three key trends in modern heterocyclic chemistry:

  • Fluorine-Enabled Bioactivity: The CF~3~ group induces strong C-F dipole interactions (1.41 D) with biological targets while providing metabolic stability via decreased CYP450 oxidation.
  • Stereochemical Complexity: The quaternary C3 center creates chiral derivatives critical for enantioselective drug action. X-ray studies show the CF~3~ group adopts a pseudoaxial conformation, distorting the indolinone plane by 12-15°.
  • Diverse Reactivity: The hydroxyl group participates in hydrogen bonding (O-H...O=C, 2.8 Å), while the ketone allows nucleophilic additions and Schiff base formations.

Table 1: Key Physicochemical Properties

PropertyValueMethod
Melting Point125-126°CDifferential Scanning Calorimetry
logP2.1 ± 0.3Shake-flask (pH 7.4)
Aqueous Solubility0.8 mg/mLHPLC-UV
pKa (Hydroxyl)9.2Potentiometric Titration

Contemporary Research Paradigms and Challenges

Current research focuses on three frontiers:

  • Stereoselective Synthesis: Despite progress, enantiomeric excess (ee) for chiral derivatives rarely exceeds 80%, necessitating improved organocatalysts.
  • Polypharmacology Optimization: Balancing anticancer vs. anti-inflammatory activity remains challenging due to shared MAPK/NF-κB targets.
  • Sustainable Fluorination: Traditional CF~3~ sources like Me~3~SiCF~3~ require stoichiometric copper catalysts, prompting exploration of electrochemical fluorination.

A 2024 analysis identified three unresolved questions:

  • Can the CF~3~ group be replaced with other perfluoroalkyls (e.g., CF~2~CF~3~) without losing bioactivity?
  • What molecular switches control the compound's dual agonism/antagonism at estrogen receptors?
  • How do solvent systems (e.g., PEG-400 vs. ionic liquids) influence reaction regioselectivity?

Transition Metal-Catalyzed Methodologies

Transition metal catalysts play a pivotal role in introducing the trifluoromethyl group into the indolin-2-one scaffold. A prominent method involves reacting N-substituted isatins with trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions . This approach leverages the electrophilic nature of CF₃I, with K₂CO₃ facilitating deprotonation and subsequent trifluoromethylation.

Rhenium-based catalysts, such as methyltrioxorhenium, have also been employed for electrophilic trifluoromethylation using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one [6]. These systems enable direct functionalization of aromatic substrates, though regioisomeric mixtures may form with substituted arenes [6]. Copper catalysts, particularly high-valent Cu(III)−CF₃ intermediates, have shown efficacy in mediating trifluoromethylation via radical pathways, as evidenced by EPR studies [6].

Organocatalytic Protocols

While organocatalytic methods for this compound are less documented, analogous strategies for N-trifluoromethyl indoles suggest potential applicability. For instance, desulfurization–fluorination of 2-alkynylaryl isothiocyanates using thiophilic organocatalysts could theoretically generate the target scaffold [2]. However, further optimization is required to achieve high yields and selectivity.

Modern Synthetic Strategies

One-Pot Synthesis Methodologies

One-pot cascades minimize intermediate isolation, enhancing efficiency. A demonstrated route involves sequential cyclization and trifluoromethylation of 2-alkynylanilines under mild conditions [2]. For example, reacting 2-alkynylanilines with trifluoroacetylketene diethyl ketal in tetrahydrofuran (THF) yields N-trifluoromethyl indoles [4], a strategy adaptable to indolin-2-one synthesis by modifying starting materials.

Flow Chemistry Applications

Flow systems excel in handling hazardous intermediates like thiocarbonyl fluoride. A unified flow strategy for trifluoromethyl-chalcogen anions [5] illustrates how continuous processing mitigates risks associated with gaseous byproducts. Applying this to 3-hydroxy-3-(trifluoromethyl)indolin-2-one synthesis could involve telescoped reactions with residence times under 10 minutes, improving scalability and safety [5].

Green Chemistry Approaches for Sustainable Synthesis

Green methods prioritize solvent selection and catalyst recovery. Using water or ethanol as solvents, coupled with recyclable catalysts like silica-supported K₂CO₃, aligns with sustainable practices. Microwave-assisted reactions further reduce energy consumption, though their application to this compound remains unexplored.

Stereoselective Synthesis Strategies

Asymmetric Catalysis Methods

Chiral phosphine ligands paired with palladium or copper catalysts could induce enantioselectivity during trifluoromethylation. For instance, N-heterocyclic carbene (NHC)–metal complexes have shown promise in asymmetric indole functionalization [2], a concept extendable to indolin-2-one derivatives.

Diastereoselective Control Mechanisms

Diastereoselectivity may arise from steric effects in bulky intermediates. For example, the α,β-unsaturated iminium ion formed during dehydration of 3-hydroxy intermediates could be trapped by chiral auxiliaries to favor specific diastereomers.

Metal-Free Synthetic Routes

Metal-free strategies avoid transition-metal residues, critical for pharmaceutical applications. The reaction of N-silyl-1-aza-allyl anions with trifluoroacetylketene diethyl ketal [4] exemplifies a metal-free route to trifluoromethylated heterocycles. Similarly, iodonium salts [3] serve as robust trifluoromethylating agents without metal catalysts, though their use in indolin-2-one synthesis requires validation.

Industrial Scale Synthesis Considerations and Challenges

Scalability hinges on reagent cost, catalyst availability, and process safety. CF₃I, while effective, poses handling challenges due to volatility . Continuous flow systems [5] address this by enclosing reactive intermediates, enhancing throughput. However, optimizing reaction parameters (e.g., temperature, residence time) for large-scale reactors remains a hurdle. Regulatory compliance and waste management further complicate industrial adoption, necessitating collaborations between chemists and engineers.

XLogP3

1.2

Dates

Last modified: 08-18-2023

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